t-Boc-Aminooxy-PEG3-Alkohol

Übersicht

Beschreibung

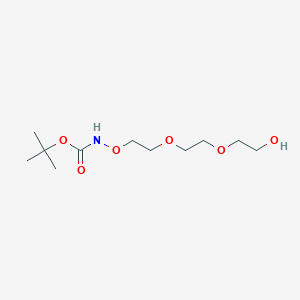

t-Boc-Aminooxy-PEG3-alcohol: is a polyethylene glycol derivative containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound for various applications. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to form the free aminooxy group .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Linker in Bioconjugation: t-Boc-Aminooxy-PEG3-alcohol is used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Polymer Chemistry: It is employed in the synthesis of functionalized polymers for various applications

Biology:

Protein Labeling: The compound is used for labeling proteins with fluorescent dyes or other tags for imaging and detection purposes.

Drug Delivery: It serves as a component in drug delivery systems to enhance solubility and bioavailability of therapeutic agents

Medicine:

Diagnostic Imaging: t-Boc-Aminooxy-PEG3-alcohol is used in the development of diagnostic imaging agents for medical applications.

Therapeutic Agents: It is involved in the synthesis of therapeutic agents with improved pharmacokinetic properties

Industry:

Surface Modification: The compound is used for surface modification of materials to improve their properties such as hydrophilicity and biocompatibility.

Nanotechnology: It is employed in the synthesis of nanoparticles for various industrial applications

Wirkmechanismus

Target of Action

t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of t-Boc-Aminooxy-PEG3-alcohol are therefore the proteins that these ligands bind to.

Mode of Action

The mode of action of t-Boc-Aminooxy-PEG3-alcohol involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein within the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of t-Boc-Aminooxy-PEG3-alcohol is the ubiquitin-proteasome system . This is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of t-Boc-Aminooxy-PEG3-alcohol is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the protein being targeted.

Action Environment

The action of t-Boc-Aminooxy-PEG3-alcohol, like all PROTACs, is intracellular . Therefore, factors that influence the intracellular environment, such as pH and the presence of other proteins, could potentially affect its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

As a PROTAC linker, it plays a crucial role in the selective degradation of target proteins . This process can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of t-Boc-Aminooxy-PEG3-alcohol involves the formation of PROTACs . These PROTACs bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of t-Boc-Aminooxy-PEG3-alcohol typically begins with commercially available polyethylene glycol derivatives.

Protection of Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected aminooxy polyethylene glycol derivative is then coupled with a hydroxyl-containing compound using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain t-Boc-Aminooxy-PEG3-alcohol with high purity

Industrial Production Methods: Industrial production of t-Boc-Aminooxy-PEG3-alcohol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free aminooxy group.

Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles to introduce different functional groups

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxime Formation: Aldehydes or ketones in the presence of a catalyst such as aniline.

Substitution: Electrophiles like alkyl halides or sulfonates in the presence of a base

Major Products:

Free Aminooxy Compound: Formed after deprotection of the Boc group.

Oxime Derivatives: Formed by reaction with aldehydes or ketones.

Substituted Derivatives: Formed by substitution reactions at the hydroxyl group

Vergleich Mit ähnlichen Verbindungen

t-Boc-Aminooxy-PEG3-amine: Contains an amine group instead of an alcohol group.

t-Boc-Aminooxy-PEG3-azide: Contains an azide group instead of an alcohol group.

t-Boc-Aminooxy-PEG3-oxyamine: Contains an oxyamine group instead of an alcohol group

Comparison:

Functional Groups: t-Boc-Aminooxy-PEG3-alcohol contains a hydroxyl group, which allows for further derivatization or substitution reactions. In contrast, t-Boc-Aminooxy-PEG3-amine, t-Boc-Aminooxy-PEG3-azide, and t-Boc-Aminooxy-PEG3-oxyamine contain different functional groups that provide distinct reactivity.

Applications: The choice of compound depends on the specific application. .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.